molecular formula C8H16N2 B1467778 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine CAS No. 1443980-22-0

6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1467778
M. Wt: 140.23 g/mol
InChI Key: FLMMACLWTFUFRQ-UHFFFAOYSA-N
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Description

6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the CAS Number: 1443980-22-0 . It has a molecular weight of 140.23 . The IUPAC name for this compound is 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine .


Molecular Structure Analysis

The InChI code for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is 1S/C8H16N2/c1-10-5-3-7-2-4-9-8(7)6-10/h7-9H,2-6H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form . It is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Synthesis Techniques

Efficient synthesis methods for pyrrolo[2,3-c]pyridine derivatives, such as 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its N6-substituted analogues, are crucial for research applications. These methods involve sodium borohydride reduction and debenzylation, demonstrating the compound's versatility for generating various derivatives applicable in further scientific studies (Nechayev et al., 2013).

Biological Activities

Research has shown that pyrrolo[3,4-c]pyridine derivatives exhibit a broad spectrum of pharmacological properties. These derivatives have been studied as potential agents for treating diseases of the nervous and immune systems, demonstrating their importance in developing new treatments for various health conditions (Wójcicka & Redzicka, 2021).

Functional Materials

Pyrrolo[2,3-c]pyridine and its derivatives have been explored for their utility in creating functional materials, such as in the development of heterojunctions and photosensors. This application is demonstrated by the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, highlighting their potential in electronics and materials science (Zedan, El-Taweel, & El-Menyawy, 2020).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

6-methyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-5-3-7-2-4-9-8(7)6-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMMACLWTFUFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 3
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 4
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 5
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 6
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

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